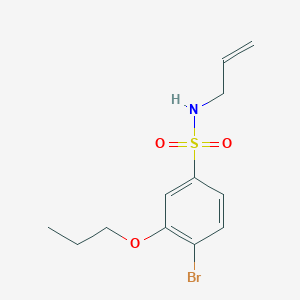
N-allyl-4-bromo-3-propoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-bromo-3-propoxybenzenesulfonamide is a chemical compound that has been extensively researched in recent years due to its potential applications in various fields. This compound is also known as APSB and is a sulfonamide derivative that contains a bromine atom and an allyl group.
Applications De Recherche Scientifique
N-allyl-4-bromo-3-propoxybenzenesulfonamide has been extensively studied for its potential applications in various fields. One of the main areas of research is its use as a potential anticancer agent. Studies have shown that APSB can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Another area of research is its potential as an anti-inflammatory agent. Studies have shown that APSB can inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Mécanisme D'action
The mechanism of action of N-allyl-4-bromo-3-propoxybenzenesulfonamide is not fully understood. However, studies have shown that APSB can inhibit the activity of enzymes such as carbonic anhydrase and histone deacetylase. These enzymes are involved in various cellular processes, including cell growth, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-allyl-4-bromo-3-propoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. Studies have shown that APSB can induce apoptosis and cell cycle arrest in cancer cells. It can also inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-allyl-4-bromo-3-propoxybenzenesulfonamide in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for research on N-allyl-4-bromo-3-propoxybenzenesulfonamide. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the dose and delivery of APSB to maximize its effectiveness.
Another direction is to investigate its potential as an anti-inflammatory agent. Studies could focus on identifying the specific inflammatory pathways that APSB targets and optimizing its use in animal models.
Finally, future research could focus on elucidating the mechanism of action of N-allyl-4-bromo-3-propoxybenzenesulfonamide. This could involve identifying the specific enzymes and pathways that APSB targets and investigating its effects on various cellular processes.
Méthodes De Synthèse
The synthesis of N-allyl-4-bromo-3-propoxybenzenesulfonamide involves the reaction of 4-bromo-3-propoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is then purified by column chromatography to obtain pure N-allyl-4-bromo-3-propoxybenzenesulfonamide.
Propriétés
Nom du produit |
N-allyl-4-bromo-3-propoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C12H16BrNO3S |
Poids moléculaire |
334.23 g/mol |
Nom IUPAC |
4-bromo-N-prop-2-enyl-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C12H16BrNO3S/c1-3-7-14-18(15,16)10-5-6-11(13)12(9-10)17-8-4-2/h3,5-6,9,14H,1,4,7-8H2,2H3 |
Clé InChI |
BHFIKRSHCFTGKB-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br |
SMILES canonique |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



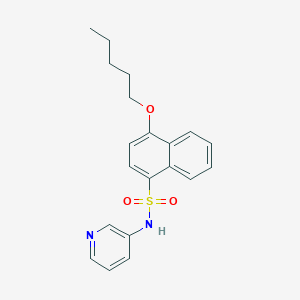
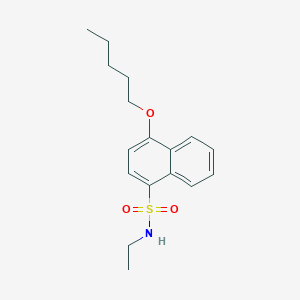
![1,4-Bis[(2-methoxy-4-methylphenyl)sulfonyl]-2-methylpiperazine](/img/structure/B272645.png)
![Methyl 2-bromo-5-{[(4-methoxy-1-naphthyl)sulfonyl]amino}benzoate](/img/structure/B272646.png)
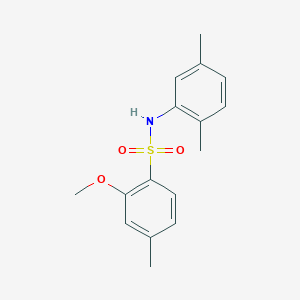
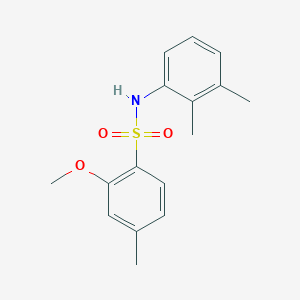
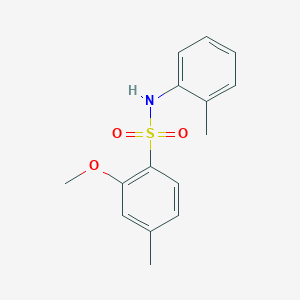
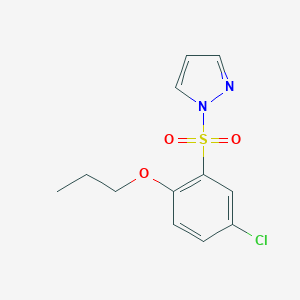
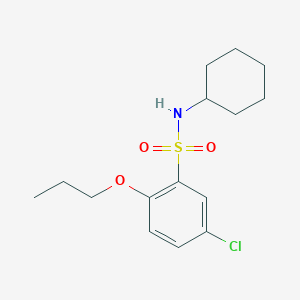
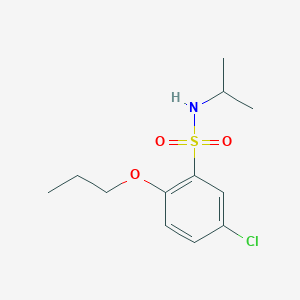
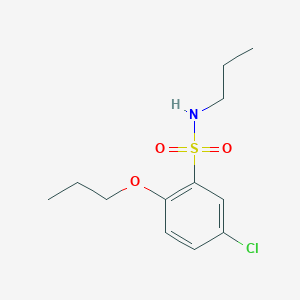
![2-{4-[(4-Chloro-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272664.png)
![2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
![2-{4-[(4-Bromo-3-propoxyphenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272671.png)